molecular formula C7H17O3P B14456526 Methyl dipropan-2-yl phosphite CAS No. 73424-21-2

Methyl dipropan-2-yl phosphite

Cat. No.: B14456526
CAS No.: 73424-21-2
M. Wt: 180.18 g/mol
InChI Key: UAOMTHMEMBQYSX-UHFFFAOYSA-N
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Description

Methyl dipropan-2-yl phosphite is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphite group bonded to a methyl group and two propan-2-yl groups. Its structure can be represented as (CH₃O)P(OCH(CH₃)₂)₂.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl dipropan-2-yl phosphite can be synthesized through the reaction of phosphorus trichloride with isopropanol and methanol. The reaction typically proceeds as follows:

    Step 1: Phosphorus trichloride reacts with isopropanol to form diisopropyl phosphite.

    Step 2: Diisopropyl phosphite is then reacted with methanol to yield this compound.

The reaction conditions often involve the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The overall reaction can be summarized as:

PCl3+2CH3CH(OH)CH3+CH3OH(CH3O)P(OCH(CH3)2)2+3HCl\text{PCl}_3 + 2 \text{CH}_3\text{CH(OH)CH}_3 + \text{CH}_3\text{OH} \rightarrow (\text{CH}_3\text{O})\text{P(OCH(CH}_3\text{)}_2)_2 + 3 \text{HCl} PCl3​+2CH3​CH(OH)CH3​+CH3​OH→(CH3​O)P(OCH(CH3​)2​)2​+3HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. Advanced techniques such as distillation and crystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl dipropan-2-yl phosphite undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding phosphonate.

    Substitution: It can participate in nucleophilic substitution reactions where the alkoxy groups are replaced by other nucleophiles.

    Hydrolysis: It can be hydrolyzed to form phosphorous acid and the corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products Formed

    Oxidation: Methyl dipropan-2-yl phosphonate.

    Substitution: Various substituted phosphites depending on the nucleophile used.

    Hydrolysis: Phosphorous acid and isopropanol.

Scientific Research Applications

Methyl dipropan-2-yl phosphite has found applications in several scientific research areas:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.

    Biology: It serves as a precursor for the synthesis of biologically active phosphonates.

    Medicine: Phosphonates derived from this compound are investigated for their potential as antiviral and antibacterial agents.

    Industry: It is used in the production of flame retardants, plasticizers, and stabilizers for polymers.

Mechanism of Action

The mechanism of action of methyl dipropan-2-yl phosphite involves its ability to act as a nucleophile due to the presence of the phosphite group. It can donate electron pairs to electrophilic centers, facilitating various chemical transformations. In biological systems, its derivatives can inhibit enzymes by mimicking phosphate groups, thereby interfering with metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Diisopropyl phosphite: Similar structure but lacks the methyl group.

    Methyl diphenyl phosphite: Contains phenyl groups instead of propan-2-yl groups.

    Triisopropyl phosphite: Contains three isopropyl groups instead of two.

Uniqueness

Methyl dipropan-2-yl phosphite is unique due to its specific combination of methyl and propan-2-yl groups, which imparts distinct reactivity and properties compared to other phosphites. Its ability to undergo selective oxidation and substitution reactions makes it a valuable reagent in synthetic chemistry.

Properties

IUPAC Name

methyl dipropan-2-yl phosphite
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17O3P/c1-6(2)9-11(8-5)10-7(3)4/h6-7H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOMTHMEMBQYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(OC)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20513223
Record name Methyl dipropan-2-yl phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20513223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73424-21-2
Record name Methyl dipropan-2-yl phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20513223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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